Oral Acute Toxicity: Triethyllead Chloride Is Approximately 5.5-Fold More Potent Than Trimethyllead Chloride in Rats
Triethyllead chloride exhibits substantially higher acute oral toxicity than its shorter-chain homolog trimethyllead chloride in the same rodent model. The oral LD₅₀ of triethyllead chloride in rats is 14,500 μg/kg (14.5 mg/kg), whereas trimethyllead chloride (CAS 1520-78-1) has an oral LD₅₀ of 80 mg/kg in the same species and route . This represents an approximately 5.5-fold greater lethal potency for the triethyl derivative, establishing that alkyl chain length is not a trivial variable in organolead toxicity — procurement of either compound for in vivo toxicology mandates attention to this potency difference in dose-range-finding studies.
| Evidence Dimension | Acute oral toxicity — LD₅₀ (rodent, rat) |
|---|---|
| Target Compound Data | 14,500 μg/kg (14.5 mg/kg), oral, rat |
| Comparator Or Baseline | Trimethyllead chloride: 80 mg/kg, oral, rat |
| Quantified Difference | Triethyllead chloride is approximately 5.5-fold more toxic (lower LD₅₀) than trimethyllead chloride by the oral route in rats |
| Conditions | Rat (Rattus norvegicus), oral gavage; data from RTECS compilations and Marhold (1986) Prehled Prumyslove Toxikologie |
Why This Matters
A >5-fold potency differential within the same homologous series means that dose selection, safety protocols, and regulatory hazard classification must be compound-specific — generic assumptions about 'trialkyllead toxicity' are invalid for procurement and experimental design.
